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molecular formula C15H30O2 B1419098 15,15,15-trideuteriopentadecanoic acid

15,15,15-trideuteriopentadecanoic acid

Cat. No. B1419098
M. Wt: 245.42 g/mol
InChI Key: WQEPLUUGTLDZJY-FIBGUPNXSA-N
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Patent
US05153126

Procedure details

Lipase (Lipase D10 manufactured by Amano Pharmaceutical Co., Ltd.) (60 mg) was dispersed in 15 ml of glycerol containing 8% v/v of 20 mM citrate buffer (pH 5.5) and 100 mM CaCl2 to form a lower layer, a solution of 375 mg of n-pentadecanoic acid in 50 ml of n-hexane (concentration 7.5 mg/ml) was provided thereon as the upper layer, and the two layers were stirred at 40° C. to carry out an esterification reaction at the interface between the two layers. The crystallizing bottle was maintained at 4° C. to obtain pentadecanoic acid monoglyceride. As a result, it was confirmed that pentadecanoic acid of 95% purity was synthesized.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])(C([O-])=O)O.[Cl-].[Cl-].[Ca+2].[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>OCC(CO)O>[C:9]([OH:11])(=[O:10])[CH2:8][CH2:3][CH2:2][CH2:1][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:1][CH2:2][CH2:3][CH3:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
15 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a lower layer

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05153126

Procedure details

Lipase (Lipase D10 manufactured by Amano Pharmaceutical Co., Ltd.) (60 mg) was dispersed in 15 ml of glycerol containing 8% v/v of 20 mM citrate buffer (pH 5.5) and 100 mM CaCl2 to form a lower layer, a solution of 375 mg of n-pentadecanoic acid in 50 ml of n-hexane (concentration 7.5 mg/ml) was provided thereon as the upper layer, and the two layers were stirred at 40° C. to carry out an esterification reaction at the interface between the two layers. The crystallizing bottle was maintained at 4° C. to obtain pentadecanoic acid monoglyceride. As a result, it was confirmed that pentadecanoic acid of 95% purity was synthesized.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])(C([O-])=O)O.[Cl-].[Cl-].[Ca+2].[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>OCC(CO)O>[C:9]([OH:11])(=[O:10])[CH2:8][CH2:3][CH2:2][CH2:1][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:1][CH2:2][CH2:3][CH3:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
15 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a lower layer

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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